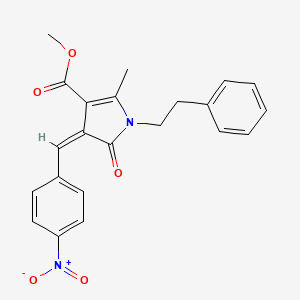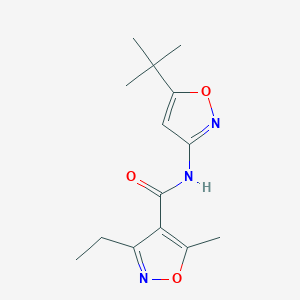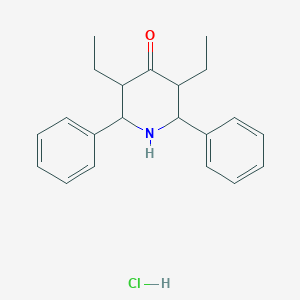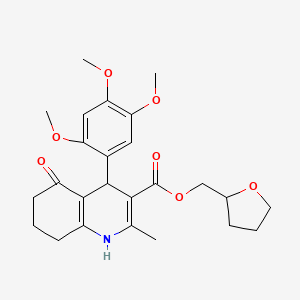![molecular formula C14H19NO4 B5155824 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B5155824.png)
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as MDBP and belongs to the class of psychoactive substances. It is a derivative of the 1,3-benzodioxole family and has a piperidinol moiety attached to it. MDBP has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
作用机制
MDBP exerts its pharmacological effects by interacting with several neurotransmitter systems in the brain. It has been shown to modulate the release of dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood, emotion, and cognition. MDBP also acts as an antagonist at the 5-HT2A receptor, which is involved in the pathophysiology of several psychiatric disorders.
Biochemical and Physiological Effects:
MDBP has been shown to produce a range of biochemical and physiological effects in animal models. It has been found to reduce inflammation and pain in a dose-dependent manner. MDBP has also been shown to produce antipsychotic effects in animal models of schizophrenia. Additionally, MDBP has been found to produce sedative effects, which may be useful in the treatment of anxiety and sleep disorders.
实验室实验的优点和局限性
MDBP has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. MDBP has also been shown to have a high affinity for several receptors, which makes it a useful tool for studying the pharmacology of these receptors. However, there are also limitations to the use of MDBP in lab experiments. Its psychoactive properties may make it difficult to use in certain animal models, and its potential for abuse may limit its use in human studies.
未来方向
There are several future directions for research on MDBP. One area of interest is its potential for the treatment of drug addiction. MDBP's affinity for the dopamine D2 receptor makes it a promising candidate for the development of new treatments for addiction. Another area of interest is the development of new analogs of MDBP that may have improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of MDBP and its potential for the treatment of psychiatric disorders.
合成方法
MDBP can be synthesized through a multi-step process involving the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine in the presence of reducing agents such as sodium borohydride. The resulting product is then subjected to methylation using dimethyl sulfate to yield MDBP. This synthesis method has been well-established in the literature and has been used by several researchers to obtain pure and high-quality MDBP.
科学研究应用
MDBP has been extensively studied for its potential therapeutic applications in several scientific fields. It has been shown to exhibit a range of pharmacological properties, including analgesic, anti-inflammatory, and antipsychotic effects. MDBP has also been found to have an affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of drug addiction.
属性
IUPAC Name |
1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-12-6-10(7-13-14(12)19-9-18-13)8-15-4-2-11(16)3-5-15/h6-7,11,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJLXAUMJHZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCC(CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Methoxy-1,3-benzodioxol-5-yl)methyl]piperidin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-fluorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5155747.png)
![4-bromo-N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]benzamide](/img/structure/B5155751.png)
![N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5155753.png)
![3-(3,4-dimethoxybenzyl)-5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazole](/img/structure/B5155760.png)

![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5155774.png)


![(2-{[(isopropylthio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B5155792.png)

![N,N'-[oxybis(2,1-ethanediyl-1,3,4-thiadiazole-5,2-diyl)]di(2-furamide)](/img/structure/B5155810.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5155817.png)
![1-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetyl)indoline](/img/structure/B5155830.png)
![3-(4-tert-butylphenoxy)-5-(mesitylamino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5155835.png)